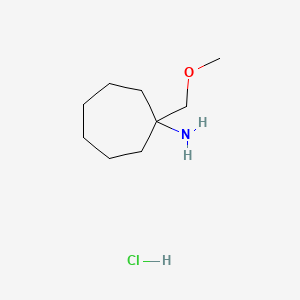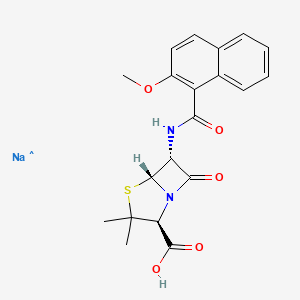
Methyl 2-amino-3-(2-chloropyridin-3-yl)propanoate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-amino-3-(2-chloropyridin-3-yl)propanoate hydrochloride is a chemical compound with the molecular formula C9H12Cl2N2O2 It is a derivative of propanoate and contains a chloropyridine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-3-(2-chloropyridin-3-yl)propanoate hydrochloride typically involves the reaction of 2-chloropyridine with an appropriate amino acid derivative. One common method involves the esterification of 2-chloropyridine-3-carboxylic acid followed by amination. The reaction conditions often include the use of solvents like tetrahydrofuran and catalysts such as hydrochloric acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-amino-3-(2-chloropyridin-3-yl)propanoate hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Commonly involves the replacement of the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while substitution could produce various substituted pyridines .
Wissenschaftliche Forschungsanwendungen
Methyl 2-amino-3-(2-chloropyridin-3-yl)propanoate hydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, such as anti-cancer activity.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Methyl 2-amino-3-(2-chloropyridin-3-yl)propanoate hydrochloride involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact pathways can vary depending on the specific application and biological context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 2-amino-3-(5-chloropyridin-2-yl)propanoate hydrochloride
- Methyl 2-amino-3-(1H-indol-3-yl)propanoate hydrochloride
- Methyl 3-amino-3-[4-(propan-2-yl)phenyl]propanoate
Uniqueness
Methyl 2-amino-3-(2-chloropyridin-3-yl)propanoate hydrochloride is unique due to its specific chloropyridine structure, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific research and industrial applications .
Eigenschaften
Molekularformel |
C9H12Cl2N2O2 |
|---|---|
Molekulargewicht |
251.11 g/mol |
IUPAC-Name |
methyl 2-amino-3-(2-chloropyridin-3-yl)propanoate;hydrochloride |
InChI |
InChI=1S/C9H11ClN2O2.ClH/c1-14-9(13)7(11)5-6-3-2-4-12-8(6)10;/h2-4,7H,5,11H2,1H3;1H |
InChI-Schlüssel |
NHBSXRSARFXMQN-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C(CC1=C(N=CC=C1)Cl)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Tert-butyl 6-{[(benzyloxy)carbonyl]amino}-6-methyl-1-azaspiro[3.3]heptane-1-carboxylate](/img/structure/B13448047.png)

![3-[(1R)-3-[Bis(1-methylethyl)amino]-1-phenylpropyl]-4-(1-oxopropoxy)benzenemethanol](/img/structure/B13448055.png)


![N-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-6-hydroxyhexyl]acridine-9-carboxamide](/img/structure/B13448061.png)

![{5-[(2,6-dimethylmorpholin-4-yl)methyl]-1H-tetrazol-1-yl}acetic acid](/img/structure/B13448073.png)



![(3S,5S,6R,8R,9S,10R,13S,14S,17S)-2-(hydroxymethyl)-10,13,17-trimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthrene-3,6,17-triol](/img/structure/B13448090.png)

